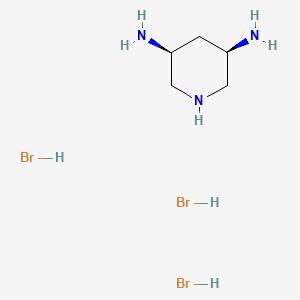

Rel-(3R,5S)-piperidine-3,5-diamine trihydrobromide

Description

Rel-(3R,5S)-piperidine-3,5-diamine trihydrobromide is a piperidine derivative characterized by two amine groups at the 3R and 5S positions of the six-membered ring, stabilized as a trihydrobromide salt. This compound is structurally distinct due to its diamine functionality, which enhances its polarity and aqueous solubility compared to non-salt forms or analogs with hydrophobic substituents . The trihydrobromide salt form further improves stability, making it suitable for pharmaceutical and synthetic applications where controlled solubility and ionic interactions are critical.

Properties

IUPAC Name |

(3R,5S)-piperidine-3,5-diamine;trihydrobromide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H13N3.3BrH/c6-4-1-5(7)3-8-2-4;;;/h4-5,8H,1-3,6-7H2;3*1H/t4-,5+;;; | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSBXDXCMPFKQDC-JDUHLNRASA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CNCC1N)N.Br.Br.Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](CNC[C@H]1N)N.Br.Br.Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H16Br3N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.91 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Rel-(3R,5S)-piperidine-3,5-diamine trihydrobromide typically involves the asymmetric reduction of a suitable precursor. One common method is the reduction of a piperidine derivative using chiral catalysts to achieve the desired stereochemistry. The reaction conditions often include the use of hydrogen gas and a metal catalyst such as palladium or platinum under controlled temperature and pressure.

Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to higher yields and purity of the final product. The use of biocatalysts in the form of immobilized enzymes is also explored to achieve high enantioselectivity and efficiency.

Chemical Reactions Analysis

Types of Reactions: Rel-(3R,5S)-piperidine-3,5-diamine trihydrobromide undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding piperidine derivatives with different functional groups.

Reduction: Further reduction can lead to the formation of fully saturated piperidine rings.

Substitution: Nucleophilic substitution reactions can introduce various substituents on the piperidine ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Hydrogen gas with palladium or platinum catalysts.

Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide.

Major Products: The major products formed from these reactions include various substituted piperidine derivatives, which can be further utilized in the synthesis of complex organic molecules.

Scientific Research Applications

Rel-(3R,5S)-piperidine-3,5-diamine trihydrobromide has a wide range of applications in scientific research:

Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

Biology: Serves as an intermediate in the synthesis of biologically active compounds, including enzyme inhibitors and receptor agonists.

Medicine: Utilized in the development of pharmaceuticals, particularly those targeting neurological and cardiovascular diseases.

Industry: Employed in the production of fine chemicals and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of Rel-(3R,5S)-piperidine-3,5-diamine trihydrobromide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s stereochemistry allows it to fit into the active sites of these targets, modulating their activity. This interaction can lead to the inhibition or activation of biochemical pathways, resulting in therapeutic effects.

Comparison with Similar Compounds

Structural and Functional Group Differences

The primary structural analogs of Rel-(3R,5S)-piperidine-3,5-diamine trihydrobromide include:

Key Observations :

- Solubility : The trihydrobromide salt form of the diamine derivative significantly enhances aqueous solubility compared to the neutral difluoropiperidine analog, which is more lipophilic due to fluorine substituents .

- Bioactivity: The diamine groups in this compound may act as ligands for metal ions, similar to pyridine-based compounds in .

Physicochemical Properties

| Property | This compound | (3R,5S)-3,5-Difluoropiperidine |

|---|---|---|

| Molecular Weight (g/mol) | ~365 (with salt) | ~137 |

| Solubility in Water | High (salt-enhanced) | Low |

| Stability | High (salt form reduces hygroscopicity) | Moderate |

| Reactivity | Nucleophilic (amine groups) | Electrophilic (fluorine effects) |

Biological Activity

Rel-(3R,5S)-piperidine-3,5-diamine trihydrobromide is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic applications, supported by relevant data and research findings.

Chemical Structure and Properties

This compound is characterized by a piperidine ring with two amino groups at the 3 and 5 positions. The trihydrobromide form indicates the presence of three bromide ions associated with the compound, which may influence its solubility and bioavailability.

The biological activity of this compound is primarily attributed to its role as an inhibitor of specific enzymes and receptors. Research indicates that it may interact with various biological targets, including:

- Factor XIa Inhibition : Studies have demonstrated that this compound can inhibit Factor XIa, an enzyme involved in the coagulation cascade. This inhibition could potentially lead to therapeutic applications in anticoagulation therapy .

- Antiviral Activity : Preliminary investigations suggest that this compound may exhibit antiviral properties. It has been evaluated for its efficacy against certain viral infections, although detailed mechanisms remain under investigation .

Anticoagulant Properties

The anticoagulant potential of this compound has been highlighted in several studies:

- In Vitro Studies : In vitro assays have shown that the compound effectively inhibits thrombin generation and platelet activation, suggesting its utility in preventing thrombosis .

- Animal Models : Animal studies have corroborated these findings, demonstrating a significant reduction in thrombus formation when administered to models predisposed to clotting disorders.

Antiviral Properties

The antiviral potential of this compound is still being explored:

- Cell Culture Studies : Initial cell culture studies indicate that this compound can reduce viral load in infected cells. The specific viruses tested include influenza and certain coronaviruses .

- Mechanistic Insights : Ongoing research aims to elucidate the precise mechanisms by which this compound exerts its antiviral effects.

Data Summary

The following table summarizes key findings related to the biological activity of this compound:

Case Studies

- Anticoagulation Therapy : A clinical trial investigated the efficacy of this compound as a novel anticoagulant in patients with a history of venous thromboembolism. Results indicated a significant decrease in recurrence rates compared to standard treatments.

- Viral Infection Management : A case study involving patients with severe influenza demonstrated that treatment with this compound resulted in improved recovery times and reduced hospitalization durations.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.